molecular formula C17H27N5O4 B6583334 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 893973-03-0

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6583334
CAS No.: 893973-03-0
M. Wt: 365.4 g/mol
InChI Key: XNJAUFDVBCUWDB-UHFFFAOYSA-N
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Description

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a dihydroxypropyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the Dihydroxypropyl Group: This step involves the addition of a dihydroxypropyl moiety to the purine core, often using reagents such as epoxides or diols.

    Attachment of the Piperidinylmethyl Group: This is typically done through nucleophilic substitution reactions, where the piperidinylmethyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine core or the piperidinylmethyl group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways: The compound can modulate biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydroxypropyl group and a piperidinylmethyl group sets it apart from other purine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4/c1-11-6-4-5-7-21(11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAUFDVBCUWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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